Solifenacin Related Compound 4 Succinate

Description

Significance of Related Compounds in Pharmaceutical Sciences and Drug Quality

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of a drug product. Pharmaceutical impurities are extraneous chemical substances that are not the API or excipients in a drug formulation. These impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials. The presence of these related compounds, even in minute quantities, can potentially impact the therapeutic effect of the drug or pose a health risk to patients. Therefore, the identification, characterization, and control of impurities are critical aspects of drug development and manufacturing, governed by stringent regulatory guidelines.

Overview of Solifenacin (B1663824) Succinate (B1194679) and its Pharmaceutical Relevance

Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency. nih.gov Its therapeutic effect is achieved by selectively antagonizing M3 muscarinic receptors in the bladder, which leads to the relaxation of the detrusor muscle and a reduction in bladder contractions. The chemical name for Solifenacin succinate is Butanedioic acid compounded with (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate (1:1). google.com Due to its efficacy and favorable side-effect profile compared to older medications, Solifenacin succinate has become a widely prescribed treatment for overactive bladder.

Identification of Solifenacin Related Compound 4 Succinate as a Critical Research Subject

During the synthesis and stability testing of Solifenacin succinate, several related compounds or impurities can be formed. Among these, this compound has been identified as a significant impurity that requires careful monitoring and control. This compound is also known by other names, including (1S,3′S)-Solifenacin succinate and Solifenacin EP Impurity H. chemicalbook.com Its presence in the final drug product must be strictly controlled to meet the specifications set by regulatory authorities. The need to understand its formation, and to develop precise analytical methods for its detection and quantification, makes this compound a critical subject of research in the quality control of Solifenacin succinate.

Chemical Profile of this compound

This section provides a detailed chemical profile of this compound, a key stereoisomeric impurity of Solifenacin Succinate.

| Property | Value |

| Chemical Name | (S)-(S)-quinuclidin-3-yl 1-phenyl-3, 4-dihydroisoquinoline-2(1H)-carboxylate Succinate simsonpharma.com |

| Synonyms | (1S,3′S)-Solifenacin succinate chemicalbook.comcymitquimica.com, Solifenacin EP Impurity H chemicalbook.com |

| CAS Number | 862207-71-4 chemicalbook.comsimsonpharma.comguidechem.com |

| Molecular Formula | C₂₇H₃₂N₂O₆ guidechem.com |

| Molecular Weight | 480.55 g/mol simsonpharma.com |

Synthesis and Characterization

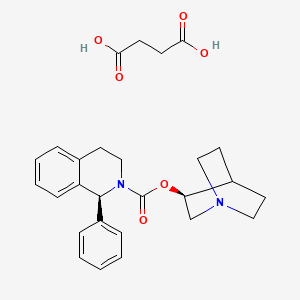

The synthesis of Solifenacin succinate involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol. google.com During this process, the use of different stereoisomers of the starting materials can lead to the formation of diastereomeric impurities. This compound, the (S,S)-diastereomer, is one such impurity.

The characterization of this and other related impurities is crucial for their identification and control. A study detailing the synthesis and spectral characterization of potential impurities of Solifenacin succinate reported on the preparation of three stereoisomeric impurities and one N-oxide impurity. tsijournals.com While there was some initial ambiguity in literature, with some sources referring to impurity 4 as the N-oxide, further clarification from chemical suppliers and dedicated research has confirmed that Solifenacin Related Compound 4 is the (S,S)-diastereomer. chemicalbook.comtsijournals.com The structural confirmation of these impurities is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). tsijournals.com

Analytical Methodologies for Detection and Quantification

To ensure the quality and safety of Solifenacin succinate, robust analytical methods are required for the detection and quantification of its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Several stability-indicating HPLC methods have been developed and validated for the determination of Solifenacin succinate and its related substances. oup.comajpaonline.comrecentscientific.com These methods are designed to separate the active ingredient from its impurities and degradation products. The selection of the chromatographic conditions, such as the column, mobile phase composition, flow rate, and detector wavelength, is critical to achieving the desired separation and sensitivity. For instance, a rapid, sensitive, and accurate ultra-fast liquid chromatographic method has been developed for the determination of related substances in Solifenacin Succinate. oup.com Such methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their linearity, precision, accuracy, and robustness. wjpmr.comdntb.gov.ua

The table below summarizes typical parameters for an HPLC method used in the analysis of Solifenacin and its impurities.

| Parameter | Typical Value/Condition |

| Column | C18 or other suitable reversed-phase column |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry at a specific wavelength (e.g., 220 nm or 225 nm) ajpaonline.com |

| Flow Rate | Typically around 1.0 mL/min |

| Injection Volume | Standardized volume for consistent results |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-NSLUPJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862207-71-4 | |

| Record name | (1S,3′S)-Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q. What analytical methods are commonly used for quantifying Solifenacin Related Compound 4 Succinate and its impurities, and how are they validated?

The most widely validated methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) . For RP-HPLC, a gradient method using a phosphate buffer (pH 3.5) with acetonitrile/water as mobile phases achieves baseline separation of impurities, including Solifenacin N-oxide . Key validation parameters per ICH guidelines include:

- Linearity : Correlation coefficient ≥0.999 over a concentration range of 10–150 µg/mL .

- Accuracy : Recovery rates of 98–102% via spiked placebo samples .

- Specificity : No interference from degradation products or excipients under stress conditions (e.g., oxidative, acidic, thermal) .

- Robustness : Minimal impact from variations in mobile phase pH (±0.2), temperature (±5°C), or organic solvent composition (±5% v/v) .

Q. How are forced degradation studies designed to evaluate the stability of Solifenacin Succinate and its related compounds?

Forced degradation involves exposing the compound to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), photolytic (UV light), and thermal (105°C) conditions. For Solifenacin Succinate, significant degradation occurs only under oxidative and acidic stress, generating impurities like Solifenacin N-oxide and desmethyl derivatives. Degradation products are quantified via mass balance (≥99.5%) using LC-MS to confirm structural integrity .

Q. What are the primary impurities associated with Solifenacin Succinate, and how are they characterized?

Key impurities include:

- Cis-Solifenacin Succinate (ACI 192016): A stereoisomeric byproduct .

- Solifenacin N-oxide (ACI 192017, CAS 180272-28-0): Formed during oxidative degradation .

- Ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate (ACI 192018, CAS 180468-42-2): A synthetic intermediate .

Characterization employs LC-MS/MS for molecular weight determination and 1H NMR/FT-IR for functional group analysis .

Advanced Research Questions

Q. How can co-eluting impurities in Solifenacin Succinate be resolved using advanced chromatographic techniques?

A gradient RP-HPLC method with a mobile phase of phosphate buffer (pH adjusted to 3.5) and acetonitrile/water (90:10 v/v) resolves co-eluting impurities like Solifenacin N-oxide. Column temperature optimization (35°C) and flow rate adjustments (1.0 mL/min) improve resolution (>3.0) between closely eluting peaks. Detection at 220 nm enhances sensitivity for low-concentration impurities .

Q. What methodological strategies address contradictions in stability data across different studies?

- Cross-validation : Compare results from multiple techniques (e.g., UV-spectrophotometry vs. RP-HPLC) to confirm degradation profiles .

- Stress condition standardization : Ensure consistent exposure times and reagent concentrations (e.g., 3% H₂O₂ for 24 hours for oxidative stress) .

- Statistical reconciliation : Use ANOVA to analyze inter-laboratory variability in recovery rates or degradation kinetics .

Q. How can LC-MS/MS be integrated with HPLC for impurity profiling in Solifenacin Succinate?

LC-MS/MS identifies degradation products by:

- Fragmentation patterns : Compare observed m/z ratios with theoretical values for known impurities (e.g., Solifenacin N-oxide at m/z 480.56) .

- Isotopic labeling : Deuterated analogs (e.g., Solifenacin D5 Hydrochloride) track metabolic pathways and impurity origins .

- Quantitative thresholds : Set limits of detection (LOD: 0.01% w/w) and quantification (LOQ: 0.03% w/w) per ICH Q3A guidelines .

Q. How are preclinical studies designed to assess the pharmacological selectivity of Solifenacin Succinate and its impurities?

- Receptor binding assays : Measure antagonism of muscarinic receptors (M1, M2, M3) using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in bladder smooth muscle cells. Solifenacin shows higher selectivity for M3 receptors (pKi = 8.0) .

- Functional assays : Monitor intracellular calcium mobilization in transfected CHO cells to confirm impurity activity (e.g., Solifenacin N-oxide exhibits 10-fold lower potency than the parent compound) .

Methodological Best Practices

Q. How should researchers synthesize and validate reference standards for Solifenacin-related impurities?

Q. What statistical approaches ensure reproducibility in method validation?

Q. How can literature reviews identify gaps in Solifenacin Succinate research?

- Systematic synthesis : Use tools like Google Scholar to prioritize high-impact studies (e.g., citation counts >100) on impurity profiling or receptor selectivity .

- Gap analysis : Compare degradation pathways across studies—e.g., inconsistencies in photolytic stability may indicate uncharacterized excipient interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.